N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(4-Fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- 8-Methyl substituent on the indole moiety, which may enhance steric stability and influence binding selectivity.
- 4-Fluorophenylacetamide side chain, providing electronic effects (via fluorine’s electronegativity) and hydrogen-bonding capacity through the acetamide linkage.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-17-3-12-23-22(13-17)25-26(32(23)15-24(33)30-20-8-6-19(28)7-9-20)27(34)31(16-29-25)14-18-4-10-21(35-2)11-5-18/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDPSFWKAYCWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production would also focus on cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a probe for studying cellular processes.
Medicine: The compound is explored for its potential therapeutic effects, including its ability to interact with specific molecular targets in disease pathways.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets within biological systems. This interaction can modulate various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrimido[5,4-b]indole core but differing in substituents. These modifications significantly alter physicochemical properties, binding affinities, and bioactivity.
Substituent Variations and Their Impacts
*Estimated via analogous structures.
Biological Activity
N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 470.5 g/mol. This compound features a pyrimido-indole backbone, which is known for its biological activity, particularly in cancer treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives that share structural motifs have demonstrated significant inhibitory effects on cancer cell proliferation and induction of apoptosis.
- Mechanisms of Action :
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation. This was evidenced by studies that reported cell cycle disruption in breast cancer models .
- Reactive Oxygen Species (ROS) Production : The generation of ROS is a critical pathway through which these compounds exert their cytotoxic effects. Increased oxidative stress leads to apoptosis in various cancer cell lines .
- Inhibition of Key Signaling Pathways : The Notch-AKT signaling pathway has been implicated in the survival and proliferation of cancer cells. Inhibition of this pathway has been observed in related compounds, suggesting a potential mechanism for this compound as well .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its structure:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at Para Position | Enhances lipophilicity and cellular uptake |
| Methoxy Group | Modulates electronic properties and solubility |
| Aromatic Ring Systems | Increases interaction with biological targets |
These modifications can lead to improved potency and selectivity against cancer cells.
Case Studies
- Breast Cancer Model : In vitro studies using breast cancer cell lines demonstrated that similar compounds significantly inhibited cell growth and induced apoptosis through ROS-mediated pathways .
- Comparative Analysis with Other Compounds : A comparative study indicated that derivatives with modifications at the 2-position of the pyrimidine ring exhibited IC50 values ranging from 20 µM to 50 µM against various cancer types, suggesting a promising therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
